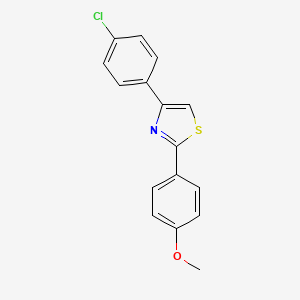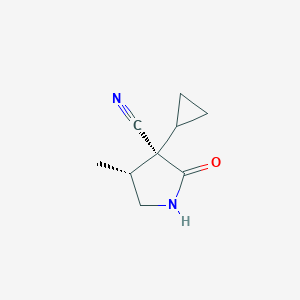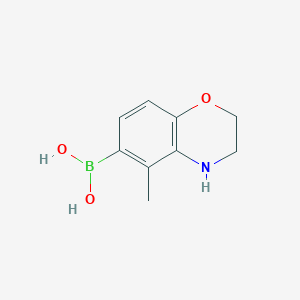
B-(3,4-Dihydro-5-methyl-2H-1,4-benzoxazin-6-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
B-(3,4-Dihydro-5-methyl-2H-1,4-benzoxazin-6-yl)boronic acid: is a boronic acid derivative that features a benzoxazine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the boronic acid group allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of B-(3,4-Dihydro-5-methyl-2H-1,4-benzoxazin-6-yl)boronic acid typically involves the formation of the benzoxazine ring followed by the introduction of the boronic acid group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzoxazine ring. Subsequent borylation reactions, often using boronic acid or boronate esters, introduce the boronic acid functionality.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the cyclization and borylation steps. Purification techniques such as recrystallization or chromatography are employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions: B-(3,4-Dihydro-5-methyl-2H-1,4-benzoxazin-6-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced under specific conditions to modify the benzoxazine ring or the boronic acid group.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions, allowing the formation of carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Modified benzoxazine derivatives.
Substitution: Biaryl or vinyl-aryl compounds.
Applications De Recherche Scientifique
B-(3,4-Dihydro-5-methyl-2H-1,4-benzoxazin-6-yl)boronic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of molecules that can interact with specific biological targets.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers or advanced materials for electronic applications.
Mécanisme D'action
The mechanism by which B-(3,4-Dihydro-5-methyl-2H-1,4-benzoxazin-6-yl)boronic acid exerts its effects depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets through the boronic acid group. The benzoxazine ring can also participate in interactions with biological molecules, contributing to the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Benzoxazine Derivatives: Compounds with similar benzoxazine rings but different substituents.
Boronic Acids: Other boronic acid derivatives with different aromatic or heterocyclic groups.
Uniqueness: B-(3,4-Dihydro-5-methyl-2H-1,4-benzoxazin-6-yl)boronic acid is unique due to the combination of the benzoxazine ring and the boronic acid group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H12BNO3 |
|---|---|
Poids moléculaire |
193.01 g/mol |
Nom IUPAC |
(5-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)boronic acid |
InChI |
InChI=1S/C9H12BNO3/c1-6-7(10(12)13)2-3-8-9(6)11-4-5-14-8/h2-3,11-13H,4-5H2,1H3 |
Clé InChI |
XXIXADJODUOAJB-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C2=C(C=C1)OCCN2)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


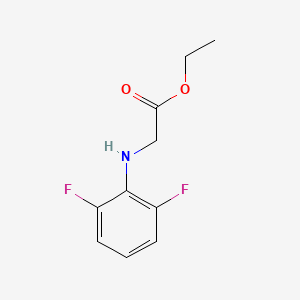
![7-[3,5-Dihydroxy-2-(3-hydroxy-4-phenoxybut-1-enyl)cyclopentyl]hept-5-enoic acid](/img/structure/B13892265.png)




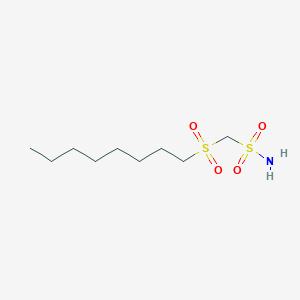

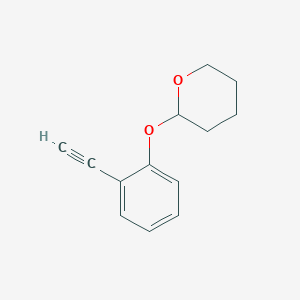
![7-chloro-Thieno[3,2-b]pyridine-2-sulfonyl chloride](/img/structure/B13892342.png)

![7-Oxa-1-azaspiro[3.4]octane;oxalate](/img/structure/B13892347.png)
